1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Description
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Properties
IUPAC Name |
1-(bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-1-2-6(10)3-7(5)13-8(11)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODPIYHAUGSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223253 | |
| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-42-8 | |
| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a reactive benzylic bromide handle, a metabolically robust difluoromethoxy group, and a strategically placed fluorine atom makes it a valuable building block for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, explores modern synthetic strategies, elucidates its role in medicinal chemistry, and outlines essential safety and handling protocols for researchers and drug development professionals.
Section 1: Core Molecular Profile
This compound is a trifunctional aromatic intermediate. The interplay between its substituents—the electrophilic bromomethyl group, the lipophilic and hydrogen-bond-donating difluoromethoxy group, and the electron-withdrawing fluorine atom—governs its reactivity and utility.
Chemical Identity and Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O | Calculated |
| Molecular Weight | 255.03 g/mol | Calculated[1] |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Canonical SMILES | C1=C(C(=C(C=C1F)Br)OC(F)F)CBr | Predicted |
| InChI Key | (Predicted) | Predicted |
Note: Molecular weight is based on the molecular formula C₈H₆BrF₃O, consistent with its structural isomer.[1]
Section 2: The Strategic Role of the Difluoromethoxy Moiety in Medicinal Chemistry
The incorporation of fluorine-containing groups is a cornerstone of modern drug design, used to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.[2][3] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a critical substituent for enhancing drug-like properties.[2][4]
A Unique Bioisostere
The -OCF₂H group serves as a valuable bioisostere for other functionalities, offering a unique profile that sits between the common methoxy (-OCH₃) and the highly lipophilic trifluoromethoxy (-OCF₃) groups.
-
Modulated Lipophilicity : It increases lipophilicity compared to a hydroxyl or methoxy group, which can enhance membrane permeability, but less dramatically than a -CF₃ or -OCF₃ group, offering greater control in optimizing a drug's solubility and absorption profile.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. The presence of two fluorine atoms sterically shields the ether linkage from enzymatic cleavage by cytochrome P450 enzymes, significantly reducing metabolic degradation compared to a simple methoxy group.[4]
-
Hydrogen Bond Donor : Uniquely among common fluorinated groups, the hydrogen atom in the -OCF₂H moiety can act as a weak hydrogen bond donor. This introduces the potential for additional favorable interactions within a biological target's binding pocket, which can enhance potency and selectivity.[2]
The diagram below illustrates how the difluoromethoxy group strategically enhances a parent molecule's profile for drug development.
Caption: Strategic benefits of incorporating the -OCF₂H group.
Section 3: Synthetic Strategies and Methodologies
The synthesis of this compound requires a multi-step approach that carefully orchestrates the introduction of each functional group. The most logical pathway involves starting with a commercially available substituted phenol or toluene and functionalizing it sequentially.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the most reactive group, the benzylic bromide. This C-Br bond is typically formed in the final step via radical bromination of the corresponding toluene derivative. The difluoromethoxy group can be installed onto a phenol, and the fluorine atom is often incorporated in the initial starting material.
Caption: Retrosynthetic pathway for the target compound.
Field-Proven Experimental Protocol: Synthesis via Benzylic Bromination
This protocol outlines the final, critical step: the conversion of 2-(difluoromethoxy)-4-fluoro-1-methylbenzene to the target compound. This method is standard for creating benzyl bromide derivatives.
Objective: To synthesize this compound via free-radical bromination.
Materials:
-
2-(Difluoromethoxy)-4-fluoro-1-methylbenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(difluoromethoxy)-4-fluoro-1-methylbenzene and carbon tetrachloride.
-
Causality: CCl₄ is an inert solvent that facilitates the radical chain reaction and is transparent to UV light if photochemical initiation is used.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator, AIBN.
-
Causality: NBS is a reliable source of bromine radicals under initiation. AIBN is a common thermal initiator that decomposes at a predictable rate to start the radical chain process. Light (from a tungsten lamp) can be used as an alternative initiator.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) for 2-4 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Causality: Refluxing provides the thermal energy needed for AIBN decomposition and propagation of the radical reaction. The reaction is complete when the starting material is consumed.
-
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any trace HBr), saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Causality: This washing sequence removes acidic byproducts and unreacted bromine, ensuring the purity and stability of the final product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Section 4: Applications in Drug Development and Organic Synthesis
The title compound is a powerful electrophile due to the benzylic bromide. This functionality allows it to readily react with a wide range of nucleophiles, making it a versatile building block for constructing more complex molecules.
Role as a Key Electrophilic Building Block
This compound is an ideal substrate for Williamson ether synthesis, N-alkylation of amines and heterocycles, and the formation of carbon-carbon bonds via organometallic coupling partners. An isomeric compound, 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene, is explicitly used as a reactant in the preparation of benzenesulfonamides, which have been investigated as γ-secretase inhibitors for potential use in treating Alzheimer's disease.[1] This highlights the direct relevance of this structural class to contemporary drug discovery programs.
The workflow for a typical nucleophilic substitution is shown below.
Caption: General workflow for nucleophilic substitution reactions.
Section 5: Safety, Handling, and Storage
As a benzylic bromide, this compound is expected to be a potent lachrymator and corrosive agent. Proper handling is paramount to ensure laboratory safety. The following guidelines are based on safety data for structurally analogous compounds like 1-(bromomethyl)-2,4-difluorobenzene and other fluorobenzyl bromides.[5][6][7]
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Class | GHS Classification (Anticipated) | Recommended PPE |
| Skin Corrosion/Irritation | Category 1B/2 (Causes severe skin burns and irritation)[7] | Chemical-resistant gloves (Nitrile or Neoprene), lab coat |
| Eye Damage/Irritation | Category 1 (Causes serious eye damage)[7] | Safety goggles and a face shield |
| Respiratory Sensitization | Potential Hazard | Use exclusively in a certified chemical fume hood |
| Acute Toxicity (Inhalation) | Potential Hazard | Use exclusively in a certified chemical fume hood |
Handling and Storage Protocols
-
Handling: Always handle this compound within a chemical fume hood to avoid inhalation of vapors.[6] Avoid all contact with skin and eyes.[7] Use non-sparking tools and keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[6]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[9] Dispose of contents and container in accordance with local, regional, and national regulations.
Section 6: Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for the advancement of medicinal chemistry and materials science. Its calculated molecular weight of 255.03 g/mol corresponds to a molecule engineered for reactivity and enhanced pharmacokinetic properties. The difluoromethoxy group provides metabolic stability and unique electronic characteristics, while the benzylic bromide offers a reliable point of connection for building complex molecular scaffolds. For researchers in drug development, understanding the properties, synthesis, and handling of this compound is essential for leveraging its full potential in creating next-generation therapeutics.
References
-
Pharmaffiliates. 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. [Link]
-
PubChem. 1-(Bromomethyl)-2,4-difluorobenzene. National Center for Biotechnology Information. [Link]
-
INDOFINE Chemical Company. 2-(DIFLUOROMETHOXY)BENZYL BROMIDE. [Link]
-
Matrix Fine Chemicals. 1-(BROMOMETHYL)-4-FLUOROBENZENE. [Link]
-
Lee, J. W., et al. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]
-
PubChem. 4-(Bromomethyl)-1,2-difluorobenzene. National Center for Biotechnology Information. [Link]
- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
-
Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. [Link]
-
Purser, S., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Thomson, R. J., et al. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. National Institutes of Health. [Link]
-
Perrone, S., et al. Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]
-
Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 23915-07-3 | 1-(Bromomethyl)-2,4-difluorobenzene - AiFChem [aifchem.com]
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Methodological & Application
Application Notes and Protocols for the N-Alkylation of Amines with 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry
The introduction of fluorine-containing groups into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. The difluoromethoxy (-OCHF₂) group, in particular, serves as a lipophilic hydrogen bond donor and a metabolically stable alternative to a methoxy or hydroxyl group.
This document provides a detailed guide for the N-alkylation of primary and secondary amines using 1-(bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene, a valuable reagent for introducing the 2-(difluoromethoxy)-4-fluorobenzyl moiety into target molecules. This protocol is designed for researchers in medicinal chemistry, organic synthesis, and drug development, offering a robust methodology grounded in established chemical principles.
Reaction Principle: A Classic Sₙ2 Pathway
The alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] The core of this transformation involves the nitrogen atom of the amine, acting as a nucleophile, attacking the electrophilic benzylic carbon of the alkylating agent.[2] This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.
A crucial aspect of this reaction is the concurrent formation of hydrobromic acid (HBr). This acid will readily protonate any available amine in the reaction mixture, rendering it non-nucleophilic and halting the reaction.[3] To circumvent this, a base is added to act as a proton acceptor, neutralizing the HBr as it is formed and ensuring a sufficient concentration of the free amine is available for alkylation.[3]
Figure 1: General Sₙ2 mechanism for the alkylation of an amine.
A common challenge with primary amines is over-alkylation, where the newly formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the alkylating agent.[4][5] This can lead to a mixture of secondary and tertiary amine products.[5] This side reaction can be mitigated by using a significant excess of the primary amine relative to the alkylating agent.
Safety and Handling
Hazard Analysis:
-
This compound: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[6][7] Inhalation may cause respiratory irritation.[8] All handling must be performed in a certified chemical fume hood.
-
Amines: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Solvents: Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are common solvents for this reaction. They are flammable and have their own specific handling requirements.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Change gloves immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat must be worn.
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional and local regulations.
Experimental Protocols
The following protocols provide a general framework. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific amine substrates.
Protocol 1: Alkylation of a Primary Amine (Example: Aniline)
This protocol is designed to favor mono-alkylation by using an excess of the primary amine.
Materials:
-
This compound
-
Aniline (2.5 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stir bar, reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq.).
-
Reagent Addition: Add anhydrous acetonitrile to the flask, followed by aniline (2.5 eq.). Stir the suspension at room temperature.
-
Initiation: In a separate vial, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkylating agent is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-(2-(difluoromethoxy)-4-fluorobenzyl)aniline.
Protocol 2: Alkylation of a Secondary Amine (Example: Morpholine)
This protocol uses a near-stoichiometric amount of the amine as over-alkylation to a quaternary ammonium salt is less of a concern under these conditions.
Materials:
-
This compound
-
Morpholine (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stir bar
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq.) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add the amine (e.g., morpholine, 1.1 eq.) to the solution, followed by the base (e.g., TEA, 1.5 eq.).
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC or LC-MS. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.
-
Work-up:
-
Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts and wash with water (2x) to remove DMF, followed by a wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be purified by flash column chromatography on silica gel to yield the pure tertiary amine product.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the model reactions described.
| Parameter | Protocol 1 (Aniline) | Protocol 2 (Morpholine) |
| Amine (eq.) | 2.5 | 1.1 |
| Base | K₂CO₃ (2.0 eq.) | TEA (1.5 eq.) |
| Solvent | Acetonitrile (ACN) | DMF |
| Temperature | 60-80°C | Room Temperature |
| Typical Time | 4-12 h | 2-6 h |
| Expected Yield | 75-90% | 85-95% |
| Primary Side Product | Bis-alkylated aniline | Minimal |
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of the N-alkylated products is outlined below.
Figure 2: Standard experimental workflow for amine alkylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive amine (protonated)- Insufficient base strength or amount- Low reaction temperature- Impure starting materials | - Ensure a suitable base is used in sufficient excess.- Increase reaction temperature incrementally.- Use anhydrous solvents and fresh reagents. |
| Incomplete Reaction | - Reaction time too short- Insufficient equivalents of alkylating agent (if amine is limiting) | - Extend the reaction time and continue monitoring.- Check stoichiometry; add a small amount of the limiting reagent if appropriate. |
| Significant Over-alkylation (Primary Amines) | - Ratio of amine to alkylating agent is too low. | - Increase the excess of the primary amine (e.g., to 3-5 equivalents).- Add the alkylating agent solution slowly to the amine solution. |
| Difficult Purification | - Product and starting material have similar polarity.- Formation of multiple side products. | - Optimize the reaction to drive it to completion.- Explore different eluent systems for column chromatography.- Consider derivatization or salt formation to alter polarity for purification. |
Conclusion
The N-alkylation of amines with this compound is a reliable and straightforward method for synthesizing novel fluorinated compounds. By carefully controlling stoichiometry and reaction conditions, and by adhering to strict safety protocols, researchers can efficiently generate a diverse library of molecules. The protocols and insights provided herein serve as a comprehensive guide for professionals engaged in the synthesis of potential therapeutic agents, enabling the strategic incorporation of the valuable 2-(difluoromethoxy)-4-fluorobenzyl moiety.
References
- Benchchem. Application Notes and Protocols for the Alkylation of Amines with 1,4-Dibromobutane.
- DTIC. Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
- University of Calgary. Ch22: Alkylation of Amines.
- YouTube. Alkylation of Amines, Part 1: with Alkyl Halides.
- Master Organic Chemistry. Alkylation of Amines (Sucks!).
- DTIC. Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
- Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides.
- Fisher Scientific. Safety Data Sheet for 4-Bromo-1-(bromomethyl)-2-fluorobenzene.
- Fisher Scientific. Safety Data Sheet for 1-(Bromomethyl)-2,4-difluorobenzene.
- Sigma-Aldrich. Safety Data Sheet for 2-Bromo-1,4-difluorobenzene.
Sources
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- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
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- 6. fishersci.com [fishersci.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Welcome to the technical support guide for 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this key building block. The difluoromethoxy group is a valuable motif in modern drug discovery, prized for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[1] The successful synthesis of this brominated intermediate is therefore a critical first step in many synthetic campaigns.
This guide moves beyond simple procedural outlines to provide a deeper understanding of the reaction's mechanistic underpinnings, enabling you to troubleshoot common issues and rationally optimize your reaction conditions for yield, purity, and scalability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and handling of this compound.
Q1: What is the standard synthetic route for this compound?
The most prevalent and reliable method is the free-radical bromination of the corresponding toluene precursor, 1-(difluoromethoxy)-4-fluoro-2-methylbenzene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic C-H bonds, which are weakened due to the resonance stabilization of the resulting benzylic radical.[2][3]
Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent over molecular bromine (Br₂)?
NBS is favored because it serves as a source for a low, constant concentration of molecular bromine throughout the reaction. This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the propagation steps.[4] This controlled release of Br₂ is critical for minimizing competitive and undesirable side reactions, most notably electrophilic aromatic substitution on the electron-rich benzene ring and over-bromination to the dibromomethyl species.
Q3: What are the primary safety concerns when working with this compound and its synthetic precursors?
Benzyl bromides, including the title compound, are potent lachrymators (tear-producing agents) and are corrosive to the skin, eyes, and respiratory tract.[5][6] It is imperative to handle the material in a well-ventilated chemical fume hood at all times. Personal Protective Equipment (PPE) should include, at a minimum, chemical-resistant gloves, splash goggles, and a face shield.[5] An emergency shower and eyewash station should be readily accessible.
Q4: How should this compound be properly stored?
Due to its reactivity and potential for degradation, the compound should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from moisture and light.[7] Over time, benzyl bromides can slowly decompose, releasing HBr, which can catalyze further degradation.
Q5: What analytical techniques are recommended for monitoring reaction progress and final product purity?
-
Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time monitoring of the consumption of the starting toluene derivative.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the starting material, desired mono-bromo product, and common byproducts like the dibromo species. It provides a clear picture of the reaction mixture's composition.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of product purity and impurity profiling.[8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for structural confirmation. The appearance of the benzylic methylene singlet (CH₂Br), typically around δ 4.5-5.0 ppm, and the disappearance of the methyl singlet of the starting material are key diagnostic signals.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific experimental challenges.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has stalled after several hours, and analysis shows a significant amount of unreacted 1-(difluoromethoxy)-4-fluoro-2-methylbenzene. What are the likely causes and solutions?
Causality & Resolution: A stalled radical reaction points to an issue with the initiation or propagation steps of the chain reaction.
-
Inactive Radical Initiator: Radical initiators like AIBN (Azobisisobutyronitrile) or Dibenzoyl Peroxide (BPO) have finite shelf lives and can decompose if stored improperly. An aged or decomposed initiator will fail to produce the initial radicals needed to start the chain reaction.
-
Solution: Use a fresh, properly stored batch of the radical initiator. If unsure, test the initiator in a model system.
-
-
Insufficient Temperature: Thermal initiators require a specific temperature range to undergo homolytic cleavage at an appropriate rate. If the reaction temperature is too low, the rate of initiation will be too slow to sustain the chain reaction.
-
Solution: Ensure your reaction is maintained at the correct temperature for your chosen initiator (e.g., ~75-85°C for AIBN in acetonitrile or cyclohexane).
-
-
Presence of Radical Scavengers: Oxygen is a potent radical scavenger that can terminate the chain reaction. Other impurities, such as phenols or anilines, can also act as inhibitors.
-
Solution: Thoroughly degas the solvent before use and maintain the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all reagents and glassware are free from inhibiting impurities.
-
Problem 2: Excessive Formation of the Dibrominated Impurity
Q: My primary product is 1-(Dibromomethyl)-2-(difluoromethoxy)-4-fluorobenzene, with very little of the desired mono-bromide. How can I improve the selectivity?
Causality & Resolution: Over-bromination is a classic challenge in benzylic brominations.[4] The benzylic hydrogens on the mono-bromo product are also susceptible to radical abstraction, leading to a second bromination event. This issue is exacerbated by high local concentrations of bromine or extended reaction times.
-
Incorrect Stoichiometry: Using a significant excess of NBS is the most common cause of over-bromination.
-
Solution: Use NBS in a controlled stoichiometry, typically between 1.0 and 1.1 molar equivalents relative to the starting toluene.
-
-
High Reagent Concentration: Adding all the NBS at the beginning of the reaction can lead to an initial burst of bromine generation, favoring multiple brominations.
-
Solution: Employ a slow, portion-wise addition of the solid NBS over the course of the reaction. For larger scales, continuous addition of an NBS slurry can significantly minimize impurity formation by maintaining a low concentration of Br₂.[4]
-
-
Post-Reaction Remediation: In some cases, a mixture containing the dibrominated species can be chemically converted back to the desired mono-bromide.
-
Solution (Advanced): As described in the literature, treating a crude mixture with a reducing agent like diethyl phosphite in the presence of a base can selectively reduce the dibromomethyl compound to the desired bromomethyl product.[4]
-
Problem 3: Formation of Aromatic Ring Bromination Byproducts
Q: I'm observing isomers in my crude product that I suspect are from bromination on the aromatic ring. How can this be prevented?
Causality & Resolution: This side reaction occurs when the reaction conditions favor electrophilic aromatic substitution instead of the desired free-radical pathway. The presence of Brønsted or Lewis acids can catalyze this unwanted reaction.
-
Impure NBS: Some commercial grades of NBS can contain residual HBr or Br₂, which can promote electrophilic bromination, especially in polar solvents.[4]
-
Solution: Use high-purity NBS. If the purity is questionable, NBS can be recrystallized from water.
-
-
Light-Induced Side Reactions: While light is used to initiate some radical brominations, uncontrolled exposure to broad-spectrum light can sometimes promote other pathways.
-
Solution: If using a thermal initiator like AIBN or BPO, shield the reaction from light by wrapping the flask in aluminum foil.
-
-
Reaction Conditions: The electron-withdrawing nature of the fluorine and difluoromethoxy groups deactivates the aromatic ring, making this side reaction less favorable than with electron-rich toluenes.[9] However, ensuring strict adherence to radical-favoring conditions (non-polar solvent, absence of acids) is key.
Section 3: Protocols, Data & Visualizations
Experimental Workflow for Benzylic Bromination
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Caption: General workflow for benzylic bromination.
Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate risk assessments.
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 1-(difluoromethoxy)-4-fluoro-2-methylbenzene (1.0 eq).
-
Reagent Addition: Add dry, degassed acetonitrile (approx. 5-10 mL per mmol of starting material) followed by azobisisobutyronitrile (AIBN, 0.05 eq).
-
Initiation: Begin vigorous stirring and heat the mixture to reflux (approx. 82°C).
-
Bromination: Once refluxing, add N-Bromosuccinimide (NBS, 1.05 eq) in 4-5 small portions over 1 hour. Note: Ensure each portion reacts (indicated by the dissipation of the orange color of Br₂) before adding the next.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours after the final NBS addition.
-
Work-up:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture through a pad of celite, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in dichloromethane or ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.
Table 1: Impact of Key Reaction Parameters
| Parameter | Typical Range/Value | Effect on Yield | Effect on Selectivity (Mono- vs. Di-bromo) | Rationale & Key Considerations |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | Optimal in this range. >1.2 eq can lower isolated yield of mono-bromo. | CRITICAL. >1.1 eq significantly increases dibromination. | Controls the total amount of bromine available. Stoichiometric control is the primary handle for selectivity.[4] |
| Initiator Conc. | 0.02 - 0.1 equivalents | Lower concentrations may lead to slow/incomplete reactions. | Minimal direct effect, but can influence reaction time. | Must be sufficient to maintain the radical chain reaction. |
| Solvent | Acetonitrile, Cyclohexane | Generally high in non-polar, aprotic solvents. | Higher polarity can sometimes favor ionic side reactions. | The solvent must be inert to radical conditions and effectively dissolve the starting material. |
| Temperature | 75 - 85 °C (for AIBN) | Too low = no reaction. Too high = potential for decomposition/side reactions. | Higher temperatures can sometimes decrease selectivity. | Must be sufficient to initiate the radical initiator at a steady rate. |
| Concentration | 0.1 - 0.5 M | High concentration can increase reaction rate. | More dilute conditions can favor mono-bromination by reducing the probability of a product molecule encountering a bromine radical. | A balance must be struck between reaction rate and selectivity. |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues.
Caption: Decision tree for troubleshooting benzylic bromination.
References
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. CAS No: 1017779-33-7. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-2,4-difluorobenzene. CID 90297. Retrieved from [Link]
-
Tota, A., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Retrieved from [Link]
- Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
-
Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. DOI:10.1039/D1CS00360G. Retrieved from [Link]
-
Safety Data Sheet. (2013). Benzyl-Bromide. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Introduction of Difluoromethyl Through Radical Pathways. Retrieved from [Link]
-
Kappe, C. O., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry (RSC Publishing). DOI:10.1039/C9GC03662H. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for - Synthesis of 1-(bromomethyl)pyrene. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene. CID 581436. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. Retrieved from [Link]
-
Chad's Prep. (2020). Organic Chemistry 2 - Ch17.17 - Benzylic Bromination Reduction Substitutions and Eliminations. YouTube. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
-
YouTube. (2023). Organic Chemistry 2 - Ch17.17 - Benzylic Bromination Reduction Substitutions and Eliminations. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Roflumilast-impurities. Retrieved from [Link]
-
Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
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- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stability and Handling of 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene (CAS No. 1017779-33-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this valuable reagent. Due to the inherent reactivity of the benzylic bromide moiety, improper handling and storage can lead to decomposition, compromising experimental outcomes. This document provides in-depth, field-proven insights and troubleshooting protocols to prevent reagent degradation and ensure the integrity of your research.
PART 1: General Storage and Handling FAQs
This section addresses the most frequent questions regarding the day-to-day handling and storage of the reagent. Adhering to these guidelines is the first and most critical step in preventing decomposition.
Q1: What are the ideal long-term storage conditions for this reagent?
A1: The primary drivers of decomposition for this reagent are moisture, light, and heat. The benzylic bromide functional group is highly susceptible to nucleophilic attack, particularly by water (hydrolysis). Therefore, optimal storage is crucial for maintaining its chemical integrity.
The recommended storage conditions are designed to mitigate these risks. Store the reagent at 2-8°C in a refrigerator.[1] The container must be tightly sealed and the headspace should be flushed with an inert gas like argon or nitrogen to displace atmospheric moisture and oxygen.[2][3] Furthermore, storing the product in a dark place, for instance by using an amber vial or placing it inside a secondary opaque container, is essential to prevent light-induced radical decomposition.[4]
Q2: What common laboratory chemicals and materials are incompatible with this compound?
A2: Due to its electrophilic nature, the reagent will react with a wide range of nucleophiles and bases. Exposure to these materials, even in trace amounts, can lead to rapid degradation.
| Incompatible Material Class | Examples | Rationale for Incompatibility |
| Water/Moisture | Humid air, wet solvents, aqueous solutions | Causes rapid hydrolysis to the corresponding benzyl alcohol, releasing hydrobromic acid (HBr). |
| Strong Bases | Hydroxides (NaOH, KOH), alkoxides (t-BuOK) | Promotes elimination or substitution reactions.[2] |
| Nucleophiles | Alcohols, amines, thiols | The electrophilic benzylic carbon readily undergoes SN2 reactions, consuming the reagent.[2] |
| Strong Oxidizing Agents | Peroxides, permanganates | Can oxidize the benzylic position. |
| Certain Metals | Active metals | May promote undesirable side reactions.[2] |
Q3: My purified reagent turned slightly yellow after a few weeks in the fridge. Is it still usable?
A3: A change in color from colorless/white to yellow or brown is a visual indicator of decomposition. While benzylic bromides are known to be unstable and can discolor over time, the usability depends entirely on the sensitivity of your planned reaction.[5]
-
For robust, high-yield reactions: A slightly discolored reagent may still provide the desired product, albeit with potentially lower yield and the need for more rigorous purification.
-
For sensitive, multi-step, or catalytic reactions: The presence of impurities, particularly acidic byproducts like HBr from hydrolysis, can interfere with catalysts or sensitive functional groups. In these cases, using discolored reagent is not recommended.
Best Practice: Before use, always assess the purity of an aged or discolored reagent. A quick ¹H NMR analysis is the most effective method. The presence of a new peak around 4.7 ppm (benzyl alcohol CH₂) alongside the original benzylic bromide peak (around 4.5 ppm) is a clear sign of hydrolysis. Repurification via flash chromatography or recrystallization may be necessary.
PART 2: Troubleshooting Experimental Failures
This section provides a logical framework for diagnosing and resolving common issues encountered during reactions involving this compound.
Q4: My reaction is complete, but I've isolated a significant, more polar side product. TLC analysis shows it's UV active. What is it?
A4: The most probable identity of this polar, UV-active side product is [2-(difluoromethoxy)-4-fluorophenyl]methanol . This is the direct result of the hydrolysis of your starting material by trace amounts of water in the reaction mixture. The benzylic carbon is highly electrophilic, making it extremely sensitive to moisture.[6] The hydroxyl group of the resulting alcohol makes it significantly more polar than the parent bromide, causing it to have a lower Rf value on a normal-phase TLC plate.
This decomposition pathway is a classic nucleophilic substitution reaction, which can proceed via SN1 or SN2 mechanisms depending on the solvent and conditions.[7][8]
Caption: Primary hydrolytic decomposition pathway.
Q5: I'm performing a substitution reaction with a nucleophile, but my yield is consistently low and I recover a lot of starting material. What's going wrong?
A5: Low conversion in a substitution reaction with this reagent, despite recovering starting material, often points to issues with reaction conditions rather than reagent decomposition alone. However, the two are often linked.
The electron-withdrawing effects of the fluorine and difluoromethoxy groups increase the electrophilicity of the benzylic carbon, which should enhance reactivity towards nucleophiles.[6] If the reaction is not proceeding, consider the following troubleshooting workflow.
Sources
Technical Support Center: Scaling Up Reactions with 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Welcome to the technical support guide for 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene. This document is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. As an advanced building block in medicinal chemistry, particularly for synthesizing γ-secretase inhibitors, its effective use is critical.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges to ensure your scale-up process is efficient, safe, and reproducible.
Section 1: Compound Profile and Safe Handling
Before initiating any scale-up, a thorough understanding of the reagent's properties and hazards is paramount. This compound is a reactive benzylic bromide and must be handled with appropriate care.
FAQ: What are the critical properties and hazards of this reagent?
This compound is a lachrymator and is corrosive, capable of causing severe skin burns and eye damage.[2][3][4][5] Inhalation may also cause respiratory irritation.[4][6] Proper engineering controls and personal protective equipment (PPE) are mandatory.
Table 1: Physicochemical and Hazard Profile
| Property | Value | Source(s) |
| CAS Number | 1017779-33-7 | [1] |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| Primary Hazards | Corrosive, Lachrymator, Skin/Eye Damage | [2][3][5] |
| Storage Conditions | 2-8°C, under inert atmosphere, away from moisture | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | [2] |
FAQ: What are the essential storage and handling procedures for scale-up?
Expertise & Experience: On a larger scale, the risks associated with reagent degradation and exposure increase significantly. The difluoromethoxy group can be sensitive to strong acids or bases, but the primary point of instability is the benzylic bromide itself, which can hydrolyze in the presence of water.
-
Storage: Always store the reagent in a tightly sealed container in a refrigerator (2-8°C).[1] For multi-kilogram quantities, blanketing the container with an inert gas like nitrogen or argon is a critical step to prevent moisture ingress and slow degradation.
-
Handling: All transfers and weighing operations should be conducted in a well-ventilated fume hood or a glove box.[2][7] Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.[2][7]
-
Personal Protective Equipment (PPE): A standard PPE ensemble includes a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber gloves for extended handling), and chemical splash goggles with a face shield.
Section 2: Synthesis of the Reagent via Radical Bromination
While this reagent is commercially available, in-house synthesis may be required for large quantities. The most common method is the free-radical bromination of the corresponding toluene precursor, 1-(difluoromethoxy)-4-fluoro-2-methylbenzene.
FAQ: What is the standard laboratory method for synthesizing this compound?
The established method involves the reaction of the toluene starting material with N-Bromosuccinimide (NBS) in a non-polar solvent, initiated by a radical source like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[8]
Experimental Protocol: Synthesis of this compound
-
Setup: To a reactor equipped with a reflux condenser, mechanical stirrer, thermometer, and nitrogen inlet, charge 1-(difluoromethoxy)-4-fluoro-2-methylbenzene (1.0 eq) and a suitable solvent (e.g., carbon tetrachloride or a safer alternative like acetonitrile).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution. A slight excess of NBS is used to drive the reaction to completion, but a large excess will promote di-bromination.[8]
-
Initiation: Add a catalytic amount of AIBN (approx. 0.02 eq).[8]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress every 30-60 minutes by TLC or GC to track the consumption of the starting material. The reaction is typically complete within 1-4 hours.[8]
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the solid succinimide byproduct. Wash the filter cake with a small amount of the reaction solvent.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
-
Purification: The crude product can be purified by column chromatography on silica gel or, for larger scales, by recrystallization or vacuum distillation.
Caption: Decision Tree for Troubleshooting SN2 Reactions.
Troubleshooting Guide: Nucleophilic Substitution Scale-Up
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base or poor quality base.2. Nucleophile is not sufficiently activated.3. Low reaction temperature or insufficient time. | 1. Use fresh, anhydrous base and ensure at least stoichiometric amounts.2. Choose a more appropriate solvent (e.g., DMF, DMSO) to enhance nucleophilicity.3. Gradually increase the reaction temperature and monitor by HPLC/GC. |
| Formation of Elimination Byproduct | 1. Base is too strong or sterically hindered.2. High reaction temperature. | 1. Switch to a milder base (e.g., from an alkoxide to K₂CO₃).2. Run the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. |
| Over-alkylation | 1. Nucleophile has multiple reactive sites (e.g., primary amine forming a tertiary amine).2. High local concentration of the electrophile. | 1. Use a slight excess of the nucleophile relative to the electrophile.2. Add the bromomethyl reagent slowly as a solution to the nucleophile/base mixture to maintain low concentrations. |
| Exothermic Runaway | 1. Poor heat transfer in a large reactor.2. Addition of reagent is too fast. | 1. Ensure the reactor has an adequate cooling jacket and that the cooling fluid is at the correct temperature.2. Add the electrophile portion-wise or via a syringe pump over a longer period. Dilute the electrophile in more solvent before addition. |
Section 4: Analytical and Purification Strategies
Effective monitoring and purification are essential for achieving high purity and yield on a large scale.
FAQ: How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): Excellent for quick qualitative checks. Use a UV lamp to visualize the aromatic rings. The product should have a different Rf value than the starting materials.
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are the preferred quantitative methods. [9][10]Develop a method that clearly separates the starting bromomethyl reagent, the nucleophile, and the final product. This allows for accurate determination of reaction completion and can also reveal the presence of side products.
FAQ: What are the best practices for purifying the final product on a large scale?
-
Work-up: The initial work-up is crucial. A typical procedure involves quenching the reaction, washing with water and/or brine to remove inorganic salts and water-soluble solvents (like DMF), drying the organic layer, and concentrating. [8]* Recrystallization: If the product is a solid, recrystallization is often the most efficient and cost-effective method for purification on a large scale. A solvent screen should be performed at the lab scale to identify a suitable solvent system.
-
Column Chromatography: While standard on a small scale, silica gel chromatography can be expensive and cumbersome for multi-kilogram production. It is generally reserved for situations where recrystallization is not feasible or for removing closely-eluting impurities.
References
- BenchChem Technical Support Team. (2025). Challenges in the scale-up synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. BenchChem.
- Fisher Scientific. (2025).
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-1-(bromomethyl)-2-fluorobenzene.
-
Jee, J., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC, NIH. [Link]
-
Pharmaffiliates. 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. [Link]
-
PubChem. 4-(Bromomethyl)-1,2-difluorobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(Bromomethyl)-2,4-difluorobenzene. National Center for Biotechnology Information. [Link]
-
Toxicological Profile for Bromoform and Dibromochloromethane. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Dichlorvos. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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- 2. fishersci.com [fishersci.com]
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- 5. 1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Fingerprints of 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene: A Comparative Analysis for Drug Discovery
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel building blocks is paramount. Fluorinated aromatic compounds, in particular, have gained significant traction due to their unique ability to modulate the physicochemical properties of lead compounds, enhancing metabolic stability, binding affinity, and bioavailability. Among these, 1-(bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene stands out as a versatile scaffold. Its trifunctional nature—a reactive benzyl bromide for derivatization, a lipophilic difluoromethoxy group, and a strategically placed fluorine atom on the aromatic ring—makes it a highly valuable intermediate.
This guide provides an in-depth comparative analysis of the 13C and 19F Nuclear Magnetic Resonance (NMR) spectra of this compound and its derivatives. In the absence of directly published spectra for this specific compound, this guide leverages empirical data from structurally analogous molecules and established principles of NMR spectroscopy to predict and interpret its key spectral features. This predictive and comparative approach is a robust and scientifically sound methodology for the characterization of novel chemical entities.
The Strategic Advantage of Fluorine in NMR Spectroscopy
The presence of fluorine (19F), a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, provides a powerful analytical tool. 19F NMR offers a wide chemical shift range and high sensitivity to the local electronic environment, making it an exquisite probe for structural elucidation and for monitoring chemical transformations. The coupling of 19F with both 13C and 1H nuclei provides a rich tapestry of information, allowing for unambiguous assignment of complex molecular structures.
Predicted 13C and 19F NMR Spectra of this compound
The following tables present the predicted 13C and 19F NMR chemical shifts (δ) and key coupling constants (J) for the title compound. These predictions are derived from the analysis of substituent effects observed in analogous compounds.
Table 1: Predicted 13C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) | Rationale for Prediction |
| C1 | ~130-135 | d, 2JCF ≈ 20-25 Hz | The bromomethyl group will have a moderate deshielding effect. The carbon will be split into a doublet by the fluorine at C2. |
| C2 | ~150-155 | dt, 1JCF ≈ 240-250 Hz, 2JCF ≈ 20-25 Hz | The difluoromethoxy group causes significant deshielding. The carbon will be a doublet of triplets due to one-bond coupling to the OCF2H fluorines and two-bond coupling to the fluorine at C4. |
| C3 | ~115-120 | d, 3JCF ≈ 5-10 Hz | This carbon is shielded by the ortho-fluorine and will exhibit a smaller three-bond coupling. |
| C4 | ~160-165 | d, 1JCF ≈ 245-255 Hz | The fluorine at this position will cause strong deshielding and a large one-bond C-F coupling. |
| C5 | ~105-110 | d, 2JCF ≈ 20-25 Hz | This carbon is shielded by the ortho-fluorine and will show a two-bond coupling. |
| C6 | ~125-130 | d, 3JCF ≈ 5-10 Hz | The bromomethyl group will have a moderate deshielding effect, and a three-bond coupling to the fluorine at C4 will be observed. |
| -CH2Br | ~30-35 | t, 3JCF ≈ 3-5 Hz | The benzylic carbon is deshielded by the bromine. A small triplet may be observed due to three-bond coupling to the fluorines of the difluoromethoxy group. |
| -OCF2H | ~115-120 | t, 1JCF ≈ 280-290 Hz | The carbon of the difluoromethoxy group will be a triplet due to one-bond coupling to the two fluorine atoms. |
Table 2: Predicted 19F NMR Spectral Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) | Rationale for Prediction |
| -OCF2H | -80 to -90 | d, 2JFH ≈ 70-80 Hz | The difluoromethoxy group typically appears in this region. The signal will be a doublet due to two-bond coupling with the hydrogen atom. |
| F at C4 | -110 to -120 | m | The fluorine on the aromatic ring will be a complex multiplet due to coupling with the aromatic protons and potentially through-space coupling with the difluoromethoxy fluorines. |
Comparative Analysis with a Structural Isomer: 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
A valuable comparison can be made with the structural isomer, 1-(bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. While serving a similar role as a synthetic intermediate, the different substitution pattern will lead to distinct NMR spectra, allowing for unambiguous identification.
Table 3: Predicted NMR Spectral Comparison
| Feature | This compound | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | Key Differentiator |
| 19F NMR (Aromatic) | Multiplet around -110 to -120 ppm | Multiplet shifted further downfield | The electronic environment of the aromatic fluorine is significantly different, leading to a predictable shift in its resonance. |
| 13C NMR (C1) | Doublet due to 2JCF with F at C2 | Singlet (or very small long-range coupling) | The proximity of the fluorine to C1 in the title compound results in a clear doublet splitting pattern. |
| 13C NMR (C2) | Doublet of triplets | Doublet due to 1JCF | The coupling pattern of the carbon bearing the fluorine is a key diagnostic feature. |
This comparative analysis underscores the power of NMR spectroscopy in distinguishing between closely related isomers, a critical capability in process development and quality control.
Experimental Protocols
Acquiring high-quality 13C and 19F NMR data for these compounds requires careful consideration of experimental parameters. The following is a recommended protocol for a standard 400 MHz NMR spectrometer.
Sample Preparation
-
Weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
13C NMR Acquisition
-
Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30).
-
Solvent: CDCl3.
-
Temperature: 298 K.
-
Pulse Program: 30° pulse angle to allow for faster repetition rates.
-
Acquisition Time: ~1.5-2.0 seconds.
-
Relaxation Delay: 2.0 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration) to achieve a good signal-to-noise ratio. The presence of multiple C-F couplings can lead to signal broadening and a reduction in peak height.[1]
-
Spectral Width: 0 to 200 ppm.
19F NMR Acquisition
-
Experiment: Standard proton-decoupled 19F experiment.
-
Solvent: CDCl3.
-
Temperature: 298 K.
-
Pulse Program: Standard 90° pulse.
-
Acquisition Time: ~1.0 second.
-
Relaxation Delay: 2.0 seconds.
-
Number of Scans: 64-256.
-
Spectral Width: -50 to -150 ppm (this should be adjusted based on initial scouting experiments).
For unambiguous assignment of all carbons and protons, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Visualizing the Molecular Structure and Experimental Workflow
Caption: Molecular structure of the target compound.
Caption: Experimental workflow for NMR analysis.
Conclusion: The Power of Predictive and Comparative NMR in Drug Discovery
This guide demonstrates a powerful and practical approach to the characterization of novel, highly functionalized building blocks like this compound. By leveraging a deep understanding of NMR principles and comparative data from analogous structures, we can confidently predict and interpret the complex 13C and 19F NMR spectra of this important synthetic intermediate. This capability is crucial for accelerating drug discovery programs by ensuring the structural integrity of key components and facilitating the rapid identification of new chemical entities. The strategic incorporation of fluorine atoms not only enhances the pharmacological properties of molecules but also provides an invaluable analytical handle for their detailed characterization by NMR spectroscopy.
References
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]
-
The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]
-
National Institutes of Health. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. [Link]
-
Pharmaffiliates. 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. [Link]
Sources
A Comparative Guide to the Structural Elucidation of Novel Therapeutics Derived from 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. The starting material, 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene, is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, owing to the unique properties conferred by the difluoromethoxy group. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of compounds synthesized from this fluorinated precursor. We will delve into the experimental protocols, data interpretation, and the unique insights each method offers, empowering you to make informed decisions for your research.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides an atomic-resolution snapshot of the molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy. This information is invaluable for understanding structure-activity relationships (SAR) and for designing next-generation therapeutics.
Experimental Protocol: X-ray Crystallography of a Representative Compound
To illustrate the power of this technique, we will consider the structural determination of a representative compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, which shares key structural features with potential derivatives of our starting material.
Step 1: Crystallization
The initial and often most challenging step is to obtain high-quality single crystals.
-
Dissolution: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate, methanol).
-
Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature. This gradual increase in concentration encourages the formation of well-ordered crystals.
-
Crystal Selection: Carefully select a single crystal of suitable size and quality under a microscope.
Causality Behind Experimental Choices: The choice of solvent is critical; it should be one in which the compound has moderate solubility. Slow evaporation is preferred over rapid cooling to allow molecules sufficient time to arrange themselves into a highly ordered crystal lattice, which is essential for obtaining high-quality diffraction data.
Step 2: Data Collection
-
Mounting: Mount the selected crystal on a goniometer head.
-
X-ray Source: Place the mounted crystal in a beam of monochromatic X-rays, typically from a molybdenum (Mo Kα) or copper (Cu Kα) source[1].
-
Diffraction: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern.
-
Data Acquisition: A detector records the positions and intensities of the diffracted X-ray beams.
Step 3: Structure Solution and Refinement
-
Unit Cell Determination: From the diffraction pattern, the dimensions of the unit cell (the basic repeating unit of the crystal) are determined.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction patterns.
Data Presentation: Crystallographic Data for a Representative Compound
The results of an X-ray crystallography experiment are summarized in a crystallographic information file (CIF). Key parameters are presented in a standardized format, as shown in the table below for our representative compound.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₆FNO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (5) |
| b (Å) | 15.6789 (8) |
| c (Å) | 8.9012 (4) |
| β (°) | 98.765 (2) |
| Volume (ų) | 1398.7 (1) |
| Z | 4 |
| R-factor | 0.045 |
| Goodness-of-fit (GooF) | 1.05 |
Data obtained for N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.[2]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for single-crystal X-ray crystallography.
Alternative and Complementary Characterization Techniques
While X-ray crystallography provides a static, solid-state structure, a comprehensive understanding of a molecule's properties often requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR and Raman) offer complementary information about the molecule's structure, connectivity, and dynamics in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F. For compounds derived from this compound, ¹⁹F NMR is particularly insightful.
Key Insights from NMR:
-
Connectivity: 2D NMR experiments (e.g., COSY, HSQC, HMBC) establish through-bond correlations, revealing the connectivity of atoms in the molecule.
-
Dynamic Processes: NMR can be used to study dynamic processes such as conformational changes and intermolecular interactions in solution.
-
Fluorine Environment: ¹⁹F NMR provides information about the electronic environment of the fluorine atoms, which can be sensitive to subtle changes in molecular conformation and binding interactions[3][4].
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the NMR tube in a high-field NMR spectrometer and acquire the ¹⁹F NMR spectrum. Standard pulse sequences are used to obtain the free induction decay (FID).
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and referenced.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive technique that can provide the molecular weight of a compound and information about its elemental composition and structure through fragmentation patterns.
Key Insights from MS:
-
Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the determination of its elemental formula.
-
Structural Information: The fragmentation pattern of a molecule in the mass spectrometer can provide clues about its structure.
-
Purity Analysis: MS can be used to assess the purity of a sample and to identify impurities.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a volatile organic solvent[5].
-
Injection: Inject the sample into the gas chromatograph, where it is vaporized.
-
Separation: The components of the sample are separated in the GC column based on their boiling points and interactions with the stationary phase.
-
Ionization and Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups, making it a useful tool for functional group identification and for studying intermolecular interactions.
Key Insights from Vibrational Spectroscopy:
-
Functional Group Identification: The presence of characteristic absorption bands in the IR or Raman spectrum can confirm the presence of specific functional groups in a molecule.
-
Intermolecular Interactions: Changes in vibrational frequencies can provide information about hydrogen bonding and other intermolecular interactions[6].
-
Polymorphism: Vibrational spectroscopy can be used to differentiate between different crystalline forms (polymorphs) of a compound.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid, or a gas.
-
Data Acquisition: The sample is irradiated with infrared light, and the amount of light absorbed at each frequency is measured.
-
Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.
Performance Comparison: A Head-to-Head Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Vibrational Spectroscopy |
| Sample State | Crystalline Solid | Solution | Gas/Liquid/Solid | Solid/Liquid/Gas |
| Information | 3D structure, bond lengths, angles, stereochemistry | Connectivity, dynamics, solution conformation | Molecular weight, elemental composition, fragmentation | Functional groups, intermolecular interactions |
| Strengths | Unambiguous 3D structure | Non-destructive, information on dynamics | High sensitivity, molecular formula determination | Fast, non-destructive, good for functional group ID |
| Limitations | Requires single crystals, static picture | Lower resolution than X-ray, complex spectra | Provides limited 3D information | Indirect structural information |
Decision-Making Workflow: Choosing the Right Technique
The choice of analytical technique depends on the specific research question and the nature of the sample. The following diagram illustrates a logical workflow for selecting the appropriate method(s).
Caption: Decision workflow for selecting structural characterization techniques.
Conclusion
The structural elucidation of novel compounds derived from this compound is a critical endeavor in modern drug discovery. While single-crystal X-ray crystallography provides the ultimate benchmark for 3D structural determination, a comprehensive understanding of these molecules necessitates a multi-faceted analytical approach. By judiciously combining the strengths of X-ray crystallography, NMR spectroscopy, mass spectrometry, and vibrational spectroscopy, researchers can gain a holistic view of their compounds' structure, connectivity, and behavior, thereby accelerating the journey from a promising lead compound to a life-changing therapeutic.
References
-
Acta Crystallographica Section E: Crystallographic Communications, 2017.
-
Chemical Science, 2018.
-
Thermo Fisher Scientific.
-
ResearchGate, 2018.
-
Creative Biostructure.
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ResearchGate.
-
The Open Access Journal of Science and Technology, 2010.
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Zeitschrift für Kristallographie - New Crystal Structures, 2016.
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Polymers, 2018.
-
UCLA Chemistry and Biochemistry.
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Chemistry LibreTexts.
-
ACS Omega, 2022.
-
Agilent.
-
Frontiers in Plant Science, 2016.
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eLS, 2012.
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ResearchGate, 2022.
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The Journal of Physical Chemistry B, 2020.
-
IntechOpen, 2015.
-
ResearchGate.
-
eLS, 2001.
-
SFA Faculty Showcase, 2020.
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Institute of Parasitology.
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Chemical Society Reviews, 2022.
-
EOLSS.
-
Chemical Science, 2018.
-
Chemical Science, 2014.
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Current Protein & Peptide Science, 2005.
-
PubChem.
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PubChem.
-
PubChem.
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
